molecular formula C8H6BrIO2 B2535934 5-(Bromomethyl)-6-iodo-1,3-benzodioxole CAS No. 153254-99-0

5-(Bromomethyl)-6-iodo-1,3-benzodioxole

Cat. No.: B2535934
CAS No.: 153254-99-0
M. Wt: 340.942
InChI Key: VRDLFDFGPIQUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-6-iodo-1,3-benzodioxole is an organic compound that features both bromine and iodine atoms attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole typically involves the bromination and iodination of a benzodioxole precursor. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-iodo-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(Bromomethyl)-6-iodo-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-6-iodo-1,3-benzodioxole is unique due to the presence of both bromine and iodine atoms on the benzodioxole ring, which imparts distinct reactivity and potential for diverse applications. Its dual halogenation allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(bromomethyl)-6-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLFDFGPIQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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